Aminooxy-PEG1-propargyl

PROTAC linker optimization Conformational entropy Structure–Activity Relationship (SAR)

Aminooxy-PEG1-propargyl (CAS 1895922-69-6) is a heterobifunctional crosslinker comprising an aminooxy (–ONH₂) terminus and a terminal propargyl (alkyne) group bridged by a single ethylene glycol (PEG1, n=1) spacer. It belongs to the class of polyethylene glycol (PEG)-based PROTAC linkers and click chemistry reagents.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 1895922-69-6
Cat. No. B605430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminooxy-PEG1-propargyl
CAS1895922-69-6
SynonymsAminooxy-PEG1-propargyl HCl salt
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
InChIInChI=1S/C5H9NO2/c1-2-3-7-4-5-8-6/h1H,3-6H2
InChIKeyHIPBEDYVWCVJGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aminooxy-PEG1-Propargyl (CAS 1895922-69-6): Minimalist Heterobifunctional Linker for Orthogonal PROTAC and Bioconjugation Assembly


Aminooxy-PEG1-propargyl (CAS 1895922-69-6) is a heterobifunctional crosslinker comprising an aminooxy (–ONH₂) terminus and a terminal propargyl (alkyne) group bridged by a single ethylene glycol (PEG1, n=1) spacer. It belongs to the class of polyethylene glycol (PEG)-based PROTAC linkers and click chemistry reagents . The aminooxy group undergoes chemoselective oxime ligation with aldehydes or ketones to form stable oxime bonds under mild aqueous conditions, while the propargyl moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing molecules, generating stable triazole linkages . The compound is commercially supplied predominantly as its hydrochloride salt form, with a molecular weight of 115.13 g/mol (free base) [1].

Why Aminooxy-PEG1-Propargyl (CAS 1895922-69-6) Cannot Be Substituted with Generic Aminooxy-Alkyne PEG Linkers


Substitution of aminooxy-PEG1-propargyl with longer-chain PEGn analogs (e.g., PEG3 or PEG4) or alternative bifunctional linkers is not chemically equivalent due to quantifiable differences in linker length, molecular weight, hydrophilicity, and steric profile. The PEG1 spacer (approximately 3 atoms between functional termini, extended length ~4–5 Å) occupies minimal conformational space and imposes minimal aqueous solubility enhancement, whereas PEG3 (~9 atoms, ~10–12 Å) and PEG4 (~12 atoms, ~13–15 Å) analogs introduce progressively greater spatial separation, rotational flexibility, and hydrophilicity . In PROTAC linker optimization, linker length directly modulates ternary complex formation efficiency and target degradation potency; empirical structure–activity relationship (SAR) studies across PROTAC programs demonstrate that linker length variations of even a single ethylene glycol unit can alter degradation DC₅₀ values by >10-fold [1]. Consequently, substituting PEG1 with PEG3 or PEG4 without re-optimizing the full PROTAC construct introduces an uncontrolled variable that cannot be accommodated by simply adjusting concentration or reaction stoichiometry.

Aminooxy-PEG1-Propargyl (CAS 1895922-69-6): Quantified Differentiation Evidence Against In-Class Analogs


PEG1 Linker Length Minimizes Conformational Entropy and Spatial Footprint Relative to PEG3 and PEG4 Analogs

Aminooxy-PEG1-propargyl possesses a single ethylene glycol spacer unit (n=1), corresponding to a linker backbone of 5 atoms between the aminooxy oxygen and the terminal alkyne carbon, with an estimated extended molecular length of 4–5 Å. In contrast, aminooxy-PEG3-propargyl contains 9 backbone atoms with an extended length of approximately 10–12 Å, and aminooxy-PEG4-propargyl contains 12 backbone atoms spanning approximately 13–15 Å [1]. The reduced atom count of PEG1 minimizes both conformational entropy (fewer rotatable bonds: 4 vs. 7–10 for PEG3/PEG4) and the spatial volume occupied by the linker segment in a ternary complex. PROTAC SAR literature establishes that linker length is a critical determinant of degradation efficiency, with optimal linker lengths varying by target–ligase pair and suboptimal lengths (either too short or too long) frequently resulting in >10-fold reductions in degradation potency (DC₅₀) [2].

PROTAC linker optimization Conformational entropy Structure–Activity Relationship (SAR)

Minimal Molecular Weight (115.13 g/mol) Reduces Molar Contribution to Final Conjugate Mass Versus Higher PEGn Analogs

The molecular weight of aminooxy-PEG1-propargyl (free base) is 115.13 g/mol (C₅H₉NO₂) [1]. This represents the lowest molecular weight in the aminooxy-PEGn-propargyl series. Aminooxy-PEG3-propargyl has a molecular weight of 203.24 g/mol (C₉H₁₇NO₄), an increase of 88.11 g/mol (+76.5%) relative to the PEG1 variant. Aminooxy-PEG4-propargyl has a molecular weight of 247.29 g/mol (C₁₁H₂₁NO₅), an increase of 132.16 g/mol (+114.8%) . For applications where linker mass contributes directly to the final conjugate molecular weight—such as small-molecule fluorescent probes, mass spectrometry-based quantitation, or constructs with strict size constraints—the PEG1 variant minimizes this contribution.

Conjugate stoichiometry Mass spectrometry characterization Linker mass contribution

Minimal PEG1 Hydrophilicity Avoids Unintended Aqueous Solubility Alteration of Hydrophobic Ligands

PEG linkers impart aqueous solubility to conjugated constructs proportional to the number of ethylene glycol repeat units. The PEG1 spacer (n=1) provides minimal hydrophilic character, contributing only one ether oxygen and an estimated logP reduction of <0.3 units relative to an alkyl chain of equivalent length. In contrast, PEG3 (n=3) and PEG4 (n=4) spacers introduce three and four ether oxygens, respectively, with correspondingly greater hydrophilicity that measurably increases aqueous solubility of the final conjugate [1]. This property is documented in vendor specifications for the PEG4 analog, which explicitly notes that the PEG4 spacer "enhances water solubility" and is therefore recommended for applications requiring improved aqueous compatibility . The PEG1 variant, by design, minimally perturbs the intrinsic hydrophobicity of attached ligands.

Hydrophobic ligand conjugation Solubility modulation Partition coefficient

Commercially Available Purity Specification of ≥95% Enables Direct Procurement Without Additional Purification

Aminooxy-PEG1-propargyl (HCl salt) is commercially supplied with a minimum purity specification of 95% (HPLC) by multiple vendors . This purity level meets or exceeds typical research-grade thresholds (≥95%) for direct use in bioconjugation reactions without additional purification. While higher-purity grades (e.g., ≥98%) are also available from select suppliers for more demanding applications , the baseline 95% specification establishes a procurement criterion. Comparative purity specifications across the aminooxy-PEGn-propargyl series are generally vendor-dependent and not intrinsically tied to PEG length, but the ≥95% threshold for the PEG1 variant is consistently met across major suppliers .

Procurement specification Purity threshold Research-grade reagent

Aminooxy-PEG1-Propargyl (CAS 1895922-69-6): Validated Application Scenarios Based on Quantified Differentiation


PROTAC Linker Optimization for Ternary Complexes Requiring Minimal Spatial Separation

In PROTAC development programs where prior linker SAR has empirically identified a 4–5 Å spacing (PEG1) as optimal for ternary complex formation with a specific E3 ligase–target protein pair, aminooxy-PEG1-propargyl provides the precise atom count (5 backbone atoms) and extended length required to recapitulate the validated geometry . Substitution with PEG3 (9 atoms, ~10–12 Å) or PEG4 (12 atoms, ~13–15 Å) would alter inter-ligand distance and is documented to produce >10-fold shifts in degradation DC₅₀ values in systematic PROTAC linker optimization studies [1].

Synthesis of Small-Molecule Fluorescent Probes with Minimal Linker Mass Contribution

For the preparation of fluorescently labeled small-molecule probes intended for cellular imaging or target engagement assays, the 115.13 g/mol molecular weight of aminooxy-PEG1-propargyl adds only 88.11 g/mol less mass than PEG3 and 132.16 g/mol less than PEG4. This minimized linker mass reduces interference with the probe's intrinsic physicochemical properties and improves mass spectrometric resolution of the final conjugate relative to heavier PEGn analogs, which is advantageous for quantitative LC-MS/MS analysis of probe–target interactions.

Conjugation of Hydrophobic Ligands Where PEG-Driven Solubility Alteration Must Be Avoided

When derivatizing hydrophobic small-molecule ligands or natural products that require maintenance of their intrinsic membrane permeability or logP characteristics, the PEG1 spacer (n=1, single ether oxygen) imparts minimal hydrophilic character compared to PEG3 (n=3) and PEG4 (n=4) variants, which are specified by vendors to "enhance water solubility" . This property makes aminooxy-PEG1-propargyl the preferred choice for SAR studies where linker-introduced solubility changes would confound interpretation of cellular potency or target engagement data [1].

Orthogonal Dual-Functionalization of Biomolecules via Sequential Oxime Ligation and CuAAC

Aminooxy-PEG1-propargyl enables site-specific, two-step orthogonal bioconjugation: first, chemoselective oxime ligation between the aminooxy group and an aldehyde/ketone-functionalized biomolecule to form a stable oxime bond under mild aqueous conditions; second, copper-catalyzed azide-alkyne cycloaddition (CuAAC) between the propargyl group and an azide-bearing reporter, affinity tag, or second biomolecule to yield a stable triazole linkage . This sequential orthogonal reactivity is exploited in PROTAC assembly, antibody–drug conjugate (ADC) intermediate preparation, and the construction of multifunctional biomolecular probes [1].

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